molecular formula C11H11NO2 B2476519 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-50-7

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2476519
CAS No.: 424792-50-7
M. Wt: 189.214
InChI Key: RAIGHXWPYBKFCZ-UHFFFAOYSA-N
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Description

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H13NO. It has a molecular weight of 175.23 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . One method involves an NHC catalysed enantioselective synthesis of spirobenzoxepinones in a [4 + 3] cycloaddition of isatin derived enals and quinone methides . High enantioselectivity (up to >99% ee and >20: 1 dr) was achieved using triazolium cat. 130 in combination with NaOAc in 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Physical and Chemical Properties Analysis

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a white to yellow solid . It has a molecular weight of 175.23 and a molecular formula of C11H13NO . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis Techniques: A study by (Beccalli et al., 2003) explored a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones. This process involved several steps including the formation of cycloadducts and transformation into spiro[cyclohexa-2,5-dien-1,3′-indoline]-2′,4-diones.
  • Catalyst-Free Synthesis: Another study by (Maurya et al., 2014) achieved highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using a catalyst-free approach. This method utilized ethyl diazoacetate in a mixture of ethanol and acetonitrile as solvents.

Pharmacological and Biological Applications

  • Cancer Research: Research by (Sampson et al., 2015) focused on the discovery of inhibitors of Polo-like kinase 4 (PLK4), a potential target for cancer therapy. They developed novel inhibitors incorporating the 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one scaffold.
  • Anticancer Activity: A study by (Reddy et al., 2015) synthesized libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and evaluated their anticancer activity. Some compounds showed promising activity against various human cancer cell lines, leading to cell cycle arrest and apoptotic cell death.

Chemical Reactions and Derivatives

  • Oxindole Alkaloid Scaffold: The work by (Buev et al., 2018) explored the reaction of N-methylspiro[anthracene-oxazolidine] with spiro[cyclopropane-3,3′-indolin]-2-ones, forming spiro[pyrrolidine-3,3′-indolin]-2-ones. This contributes to the understanding of oxindole alkaloid scaffolds.
  • Stereochemical Analyses: (Qi et al., 2016) investigated the diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines]. They used hexamethylphosphorous triamide in the reaction of isatin with arylidene pivaloylacetonitriles, leading to high yields and diastereoselectivity.

Additional Chemical and Biological Studies

  • Chemical Reactions: A study by (Zhu et al., 2020) developed a chemo- and diastereo-selective cycloaddition reaction for synthesizing spiro(cyclopentane-1,3'-indoline) derivatives. This method utilized simple reagents like NaOH, showing potential for efficient synthesis of complex structures.
  • Detection of Heavy Metals: Research by (Pattaweepaiboon et al., 2020) synthesized a novel colorimetric probe for detecting mercuric cations. The probe, based on a spirooxazine derivative, showed high sensitivity and selectivity, indicating potential applications in environmental monitoring.

Safety and Hazards

The safety information for 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one indicates that it has hazard statements H302 and H317 . The precautionary statements include P280, P305+P351+P338 . The compound is marked with an exclamation mark pictogram, and the signal word is "Warning" .

Properties

IUPAC Name

4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGHXWPYBKFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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